molecular formula C14H24N2O4 B14795695 2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate

2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate

Katalognummer: B14795695
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: PRBXUVCLCKGKDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C14H24N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate typically involves the reaction of isobutyric acid with piperazine derivatives under controlled conditions. . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality control of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

Isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate can be compared with other piperazine derivatives, such as:

The uniqueness of isobutyl (1-isobutyryl-3-oxo-2-piperazinyl)acetate lies in its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H24N2O4

Molekulargewicht

284.35 g/mol

IUPAC-Name

2-methylpropyl 2-[1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C14H24N2O4/c1-9(2)8-20-12(17)7-11-13(18)15-5-6-16(11)14(19)10(3)4/h9-11H,5-8H2,1-4H3,(H,15,18)

InChI-Schlüssel

PRBXUVCLCKGKDG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC(=O)CC1C(=O)NCCN1C(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.